3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine is a pyrazolotriazine derivative that acts as a functionally selective inverse agonist at the benzodiazepine site of GABAA α5 receptors. [, ] This compound exhibits high affinity for the benzodiazepine binding site of native rat brain and recombinant human α1-, α2-, α3-, and α5-containing GABAA receptors. []
3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine acts as an inverse agonist at the benzodiazepine site of GABAA receptors, demonstrating selectivity for the α5 subtype. [, ] Inverse agonism refers to the compound's ability to bind to the receptor and elicit an effect opposite to that of an agonist. This specific compound exerts its effect by binding to the benzodiazepine site of GABAA receptors containing the α5 subunit, thereby reducing their activity.
The primary scientific research application of 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine is in the investigation of cognitive dysfunction and potential cognitive enhancement strategies. [, ] Studies have demonstrated its efficacy in enhancing cognitive performance in animal models. [, ] Specifically, it has been shown to:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6